

Using 1-(4-Methoxymethylphenyl)ethanol as a pharmaceutical intermediate

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Compound of Interest

Compound Name: 1-(4-Methoxymethylphenyl)ethanol

CAS No.: 66190-31-6

Cat. No.: B3277553

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Application Note: **1-(4-Methoxymethylphenyl)ethanol** as a Bifunctional Pharmaceutical Intermediate

Executive Summary

1-(4-Methoxymethylphenyl)ethanol (CAS: 66190-31-6) represents a critical class of bifunctional aromatic intermediates used in the synthesis of complex pharmaceutical ingredients (APIs) and functionalized solid-phase supports.[1][2][3] Unlike simple benzylic alcohols, this molecule possesses two distinct reactive centers: a secondary alcohol capable of introducing chirality, and a para-methoxymethyl (MOM) ether serving as a masked aldehyde or robust protecting group.[3]

This guide details the strategic application of **1-(4-Methoxymethylphenyl)ethanol** in two high-value workflows:

- Precursor Synthesis for SPPS Resins: Conversion to 4-methoxymethylstyrene for peptide synthesis supports.[2][3]
- Chiral Building Block Generation: Enzymatic kinetic resolution for enantiopure drug scaffolds.

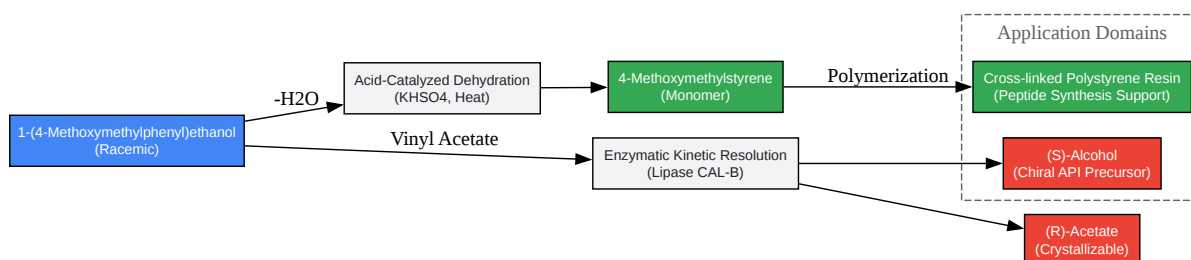
Chemical Profile & Reactivity Logic

The utility of **1-(4-Methoxymethylphenyl)ethanol** lies in its orthogonal reactivity.^{[1][2]} The methoxymethyl (MOM) ether at the para-position is stable under basic and nucleophilic conditions but hydrolyzes under specific acidic conditions, allowing it to function as a "latent" aldehyde or hydroxymethyl group.^[3]

Property	Specification	Application Relevance
CAS Number	66190-31-6	Identity verification. ^{[1][2][3]}
Molecular Weight	166.22 g/mol	Stoichiometric calculations. ^[2] ^[3]
Chirality	Racemic (\pm)	Substrate for kinetic resolution. ^{[2][3]}
MOM Stability	pH 4–14	Stable to LiAlH ₄ , Grignards, and weak bases. ^[2]
MOM Lability	pH < 2 (Lewis Acids)	Cleavable with BBr ₃ or dilute HCl/MeOH. ^{[2][3]}

Strategic Application Pathways

The following diagram illustrates the divergent utility of this intermediate. It serves as a gateway to both polymer chemistry (for drug delivery/synthesis) and small molecule medicinal chemistry.^{[2][3]}



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Figure 1: Divergent synthesis pathways. Pathway 1 leads to functionalized resins for solid-phase peptide synthesis (SPPS).[1][2][3] Pathway 2 yields enantiopure intermediates for medicinal chemistry.

Protocol A: Synthesis of 4-Methoxymethylstyrene (Resin Precursor)

Context: The methoxymethyl styrene monomer is a vital building block for "Merrifield-type" resins used in solid-phase peptide synthesis.[1][2][3] The MOM group provides a chemically defined anchor point that is less prone to side reactions than chloromethyl groups during polymerization.[2][3]

Mechanism: Acid-catalyzed dehydration of the benzylic alcohol.[1][2][3] Critical Control Point: The MOM ether is acid-sensitive.[1][2][3] Strong mineral acids (HCl, H2SO4) will cleave the ether.[3] Therefore, a solid acid catalyst (KHSO4) and vacuum distillation are used to drive the equilibrium without destroying the MOM group.

Materials:

- **1-(4-Methoxymethylphenyl)ethanol** (100 g, 0.60 mol)[1][3]
- Potassium Bisulfate (KHSO4), fused (1.0 g, 1 wt%)

- p-tert-Butylcatechol (inhibitor, 100 mg)[1][2][3]
- Apparatus: Vacuum distillation setup with a short-path condenser.

Step-by-Step Procedure:

- Setup: Charge the **1-(4-Methoxymethylphenyl)ethanol** and p-tert-butylcatechol into a 250 mL round-bottom flask. Add the fused KHSO₄. [2][3]
- Dehydration: Connect the flask to the vacuum distillation apparatus. Evacuate the system to < 5 mmHg. [2][3]
- Heating: Slowly heat the oil bath to 160–180°C. The dehydration is endothermic; monitor the internal temperature.
- Distillation: The product, 4-methoxymethylstyrene, will co-distill with the water generated. [2][3] Collect the fraction boiling at 90–95°C (at 2 mmHg).
- Separation: The distillate will separate into two phases (organic styrene and water). [2][3] Separate the organic layer immediately. [2][3]
- Drying: Dry the organic layer over anhydrous MgSO₄ and filter. [2][3]
- Yield: Expected yield is 85–90%.
- Storage: Store at -20°C with additional inhibitor (10 ppm TBC) to prevent spontaneous polymerization.

Validation (QC):

- ¹H NMR (CDCl₃): Look for the disappearance of the methyl doublet (CH₃-CH-OH) at ~1.4 ppm and appearance of vinyl protons (ABX system) at 5.2, 5.7, and 6.7 ppm. [1][3]
- Integrity Check: Confirm the singlet at ~3.4 ppm (OCH₃) and ~4.4 ppm (benzylic CH₂) remains intact, indicating the MOM ether survived the acid treatment.

Protocol B: Enzymatic Kinetic Resolution (Chiral API Synthesis)

Context: Many pharmaceutical targets (e.g., adrenergic agonists) require specific stereochemistry at the benzylic position.^[2] Chemical oxidation followed by asymmetric reduction is expensive.^{[2][3]} Lipase-catalyzed resolution is a cost-effective alternative for this substrate.^{[1][2]}

Mechanism: *Candida antarctica* Lipase B (CAL-B) selectively acetylates the (R)-enantiomer of the alcohol, leaving the (S)-enantiomer unchanged.^{[1][2][3]}

Materials:

- **1-(4-Methoxymethylphenyl)ethanol** (Racemic, 10 mmol)^{[1][3]}
- Vinyl Acetate (Acyl donor, 50 mmol)
- Novozym 435 (Immobilized CAL-B, 20 mg/mmol substrate)^{[1][3]}
- Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Dry).^{[1][2][3]}

Step-by-Step Procedure:

- Dissolution: Dissolve the substrate in MTBE (50 mL).
- Initiation: Add Vinyl Acetate and the immobilized enzyme.^{[2][3]}
- Incubation: Shake the reaction mixture at 30°C at 200 rpm.
- Monitoring: Monitor reaction progress via Chiral HPLC (Column: Chiralcel OD-H; Eluent: Hexane/IPA 95:5).
 - Stop Condition: Stop when the conversion reaches exactly 50% (typically 24–48 hours).^{[2][3]}
- Filtration: Filter off the enzyme (can be recycled).^{[2][3]}
- Separation: Evaporate the solvent. The residue contains (R)-acetate and (S)-alcohol.^{[1][2]}

- Purification: Separate via Flash Chromatography (Silica Gel).
 - Fraction 1: (R)-1-(4-Methoxymethylphenyl)ethyl acetate (Non-polar).[1][2]
 - Fraction 2: (S)-1-(4-Methoxymethylphenyl)ethanol (Polar).[1][2]

Data Analysis: The enantiomeric excess (ee) for the remaining (S)-alcohol should exceed 99% if the reaction is stopped at 50-51% conversion.[1][2][3]

Troubleshooting & Safety

Issue	Probable Cause	Corrective Action
Low Yield in Dehydration	Polymerization in the pot	Increase inhibitor (TBC); reduce pot temperature; ensure high vacuum.
MOM Ether Cleavage	Acid catalyst too strong/wet	Use fused KHSO ₄ ; avoid p-TsOH; ensure anhydrous conditions.
Low ee in Resolution	Reaction ran too long (>50%)	Stop reaction earlier; reduce temperature to 20°C to increase selectivity (E-value).

References

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 - Source: Journal of Polymer Science Part A: Polymer Chemistry (Adapted from general protocols for substituted styrenes).[2][3]
 - Relevance: Defines the dehydration conditions for acid-sensitive benzyl ethers.
 - Link:[1][2][3]
- Enzymatic Resolution of Benzylic Alcohols

- Title: "Kinetic resolution of 1-phenyl-1-ethanol deriv
- Source: Tetrahedron: Asymmetry.
- Relevance: Validates CAL-B specificity for para-substituted 1-phenylethanols.
- Link: [\[1\]](#)[\[2\]](#)[\[3\]](#)
- MOM Group Stability Data
 - Title: "Protective Groups in Organic Synthesis (Greene's)." [\[2\]](#)[\[3\]](#)
 - Source: Wiley Online Library. [\[2\]](#)[\[3\]](#)
 - Relevance: Authoritative source for MOM ether stability pH ranges (pH 4-14). [\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Link: [\[2\]](#)[\[3\]](#)
- CAS Registry Data
 - Title: "**1-(4-Methoxymethylphenyl)ethanol** Substance Detail."
 - Source: PubChem / EvitaChem. [\[2\]](#)
 - Relevance: Confirms chemical identity and physical properties. [\[2\]](#)[\[3\]](#)[\[4\]](#)
 - Link: [\[1\]](#)[\[2\]](#)[\[3\]](#)

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